HI-Topk-032

Description

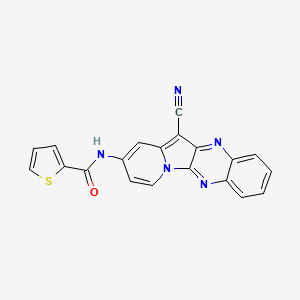

The exact mass of the compound N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indolizines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSBXWKRZUPFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365681 | |

| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487020-03-1, 799819-78-6 | |

| Record name | HI-TOPK-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 487020-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HI-TOPK-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HI-Topk-032: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

HI-Topk-032 has emerged as a significant small molecule inhibitor targeting the T-LAK cell–originated protein kinase (TOPK), a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] TOPK is frequently overexpressed in various human cancers, playing a crucial role in tumorigenesis, cell proliferation, apoptosis, and inflammation.[1][2] This document provides a comprehensive technical guide on the core mechanism of action of this compound, summarizing key experimental findings and methodologies.

Core Mechanism of Action: Direct TOPK Inhibition and Downstream Signaling

This compound functions as a potent and specific inhibitor of TOPK kinase activity.[1][2][3][4] It directly targets the ATP-binding site of TOPK, thereby blocking its catalytic function.[3] This inhibition sets off a cascade of downstream cellular events, primarily impacting the ERK signaling pathway and the p53 tumor suppressor pathway.

The primary downstream effects of this compound include:

-

Inhibition of the ERK/RSK Signaling Pathway: By inhibiting TOPK, this compound leads to a marked reduction in the phosphorylation of ERK and its direct substrate, RSK.[1][4] This disruption of the RAS/RAF/MEK/ERK signaling axis is critical to its anti-proliferative effects.[1]

-

Activation of the p53 Signaling Pathway: Treatment with this compound results in a significant increase in the expression of the p53 tumor suppressor protein.[1] TOPK is known to negatively regulate p53, and its inhibition by this compound alleviates this suppression, leading to the induction of apoptosis.[1]

-

Induction of Apoptosis: The activation of p53 and other cellular stresses induced by this compound converge on the apoptotic machinery. This is evidenced by the increased levels of cleaved caspase-7 and cleaved PARP, both hallmarks of programmed cell death.[1][2][4]

Recent studies have also highlighted the role of this compound in modulating the tumor microenvironment and enhancing anti-tumor immunity. It has been shown to improve the efficacy of CAR T-cell therapy in hepatocellular carcinoma by promoting the development of memory T cells through the inhibition of the mTOR signaling pathway.[5] Additionally, it can enhance the infiltration of natural killer (NK) cells into ovarian tumors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| In Vitro Kinase Specificity | Concentration | % Inhibition | Reference |

| TOPK | Effectively Inhibited | [1] | |

| MEK1 | 5 µmol/L | 40% | [1][3] |

| ERK1 | Not specified | Little effect | [1][2] |

| JNK1 | Not specified | Little effect | [1] |

| p38 | Not specified | Little effect | [1] |

| In Vivo Tumor Growth Inhibition (HCT-116 Colon Cancer Xenograft) | Dose | % Inhibition | Reference |

| This compound | 1 mg/kg | >60% | [1] |

| This compound | 10 mg/kg | >60% | [1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Assay

To determine the inhibitory effect of this compound on kinase activity, an in vitro kinase assay is performed. Recombinant active TOPK, MEK1, ERK1, JNK1, or p38 kinases are incubated with their respective substrates in the presence of various concentrations of this compound and [γ-³²P]ATP. The reaction is allowed to proceed at 30°C for 30 minutes and is then stopped by adding 3% phosphoric acid. The phosphorylated substrates are subsequently transferred onto a P30 filtermat, which is then washed multiple times to remove unincorporated ATP. The amount of radioactivity incorporated into the substrate is quantified using a liquid scintillation counter. The percentage of kinase inhibition is calculated relative to a vehicle-treated control.

Cell Proliferation (MTS) Assay

The effect of this compound on cell viability and proliferation is assessed using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay. Cancer cells, such as HCT-116 colon cancer cells, are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with increasing concentrations of this compound or a vehicle control for 24, 48, or 72 hours.[1] Following the treatment period, the MTS reagent is added to each well and incubated for a specified time (e.g., 1-4 hours) at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated cells.

Anchorage-Independent Cell Growth Assay

To assess the effect of this compound on tumorigenicity in vitro, an anchorage-independent growth assay in soft agar is performed. A base layer of 0.6% agar in the appropriate cell culture medium is prepared in 6-well plates. Colon cancer cells are then trypsinized, counted, and resuspended in 0.3% agar in culture medium containing various concentrations of this compound or a vehicle control. This cell suspension is then layered on top of the base agar layer. The plates are incubated at 37°C in a 5% CO₂ incubator for 2-3 weeks, with the addition of fresh medium containing the respective treatments to the top of the agar every few days to prevent drying.[1] After the incubation period, the number and size of the colonies are quantified using a microscope and imaging software.

Western Blot Analysis for Signaling Proteins and Apoptosis Markers

Cells are treated with this compound for the desired time points. Following treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated with primary antibodies against total and phosphorylated forms of TOPK, ERK, and RSK, as well as antibodies for p53, cleaved caspase-7, and cleaved PARP overnight at 4°C. After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.[1]

Colon Cancer Xenograft Mouse Model

To evaluate the in vivo anti-tumor efficacy of this compound, a xenograft mouse model is utilized. Athymic nude mice are subcutaneously injected with a suspension of human colon cancer cells, such as HCT-116.[1][3] Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at specified doses (e.g., 1 or 10 mg/kg) several times a week.[1][3] The control group receives a vehicle solution following the same schedule. Tumor volume is measured regularly using calipers and calculated using the formula (length × width²)/2. Mouse body weight is also monitored as an indicator of toxicity. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo target engagement and downstream signaling effects.[1]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Experimental workflow for in vivo xenograft studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Kinase inhibitor this compound enhances cell-based IL-2 therapy | BioWorld [bioworld.com]

Foundational Research on HI-Topk-032 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HI-Topk-032 is a novel and specific small molecule inhibitor of T-LAK cell–originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine-threonine kinase that is a member of the mitogen-activated protein kinase kinase (MAPKK) family and is frequently overexpressed in various human cancers, correlating with poor prognosis.[1][2] Foundational research has demonstrated that this compound exhibits potent anti-tumor activity in preclinical models of oncology, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][3] This technical guide provides an in-depth overview of the core foundational research on this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a direct inhibitor of the kinase activity of TOPK.[1][3] By binding to TOPK, it blocks downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary mechanism involves the modulation of the ERK-RSK and p53 signaling pathways.[1][4]

Key molecular effects of this compound include:

-

Inhibition of ERK-RSK Phosphorylation: this compound reduces the phosphorylation of both ERK and its direct substrate, RSK.[1][5]

-

Induction of p53: The inhibitor leads to an increased abundance of the p53 tumor suppressor protein.[1]

-

Apoptosis Induction: Consequently, there is an upregulation of apoptotic markers, including cleaved caspase-7 and cleaved PARP.[1][3][4]

The culmination of these effects is the induction of apoptosis in cancer cells.[4]

Quantitative Preclinical Data

The anti-cancer efficacy of this compound has been quantified in both in vitro and in vivo settings. The primary focus of foundational research has been on colorectal cancer models.

Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines

| Assay Type | Cell Line | Treatment Concentrations | Key Findings | Citation |

| Cell Proliferation (MTS Assay) | HCT-116 | 1, 2, 5 µM | Dose-dependent inhibition of cell growth over 1, 2, and 3 days. | [1][5] |

| Anchorage-Independent Growth | HCT-116, HT-29 | Not specified in abstracts | Inhibition of colony formation in soft agar. | [1] |

| Kinase Activity Assay | (In vitro) | 0.5, 1, 2, 5 µM | Strong suppression of TOPK kinase activity. Little to no inhibition of ERK1, JNK1, or p38. At 5 µM, 40% inhibition of MEK1 activity was observed. | [1][3][5] |

Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model

| Animal Model | Tumor Cell Line | Dosing Regimen | Treatment Duration | Key Findings | Citation |

| Athymic Nude Mice | HCT-116 | 1 mg/kg and 10 mg/kg, 3 times a week | 25 days | Significant inhibition of tumor growth by over 60% compared to the vehicle-treated group. The treatment was well-tolerated. | [1][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the key signaling events affected by this compound.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Preclinical Evaluation

The foundational research on this compound followed a logical progression from in vitro screening to in vivo validation.

References

The Impact of HI-TOPK-032 on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HI-TOPK-032, a specific small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), is emerging as a promising agent in oncology, not only for its direct anti-tumor effects but also for its significant modulatory impact on the tumor microenvironment (TME). This technical guide synthesizes the current preclinical evidence, detailing the influence of this compound on key components of the TME, with a focus on its ability to enhance anti-tumor immunity. The available data strongly suggest that this compound can reprogram the immunosuppressive TME into a more immune-permissive state, primarily by augmenting the efficacy of cellular immunotherapies. This document provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's activity within the TME.

Introduction to TOPK and its Role in the Tumor Microenvironment

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-threonine kinase that is overexpressed in a wide range of human cancers while having minimal expression in normal tissues.[1][2] High TOPK expression is often correlated with poor prognosis and an immunosuppressive TME.[1] The kinase is implicated in critical cellular processes including cell proliferation, apoptosis, and inflammation.[1][2] Mechanistically, TOPK contributes to an immunosuppressive TME by reducing the infiltration of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, and by increasing the expression of immune checkpoint molecules like PD-L1 and CTLA-4.[1] Therefore, targeted inhibition of TOPK presents a compelling strategy to both directly inhibit tumor growth and remodel the TME to favor anti-tumor immune responses. This compound is a potent and specific inhibitor of TOPK that has demonstrated efficacy in preclinical cancer models.[1][2]

Effects of this compound on Immune Cell Infiltration and Function

Preclinical studies have highlighted this compound's capacity to enhance the infiltration and effector functions of key anti-tumor immune cells, particularly when used in combination with immunotherapies.

Natural Killer (NK) Cells in Ovarian Cancer

In the context of ovarian cancer, this compound has been shown to significantly enhance the therapeutic efficacy of NK-92MI cells, a genetically modified NK cell line that secretes IL-2.[2]

Key Findings:

-

Enhanced Cytotoxicity: this compound treatment of ovarian cancer cells increases their susceptibility to NK-92MI cell-mediated lysis.

-

Increased Cytokine Production: Co-culture of NK-92MI cells with this compound-treated ovarian cancer cells leads to increased production of the pro-inflammatory cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2]

-

Improved Infiltration: In vivo studies using OVCAR3 xenografts demonstrated that the combination of this compound and NK-92MI cells resulted in superior anti-tumor efficacy compared to either agent alone, suggesting enhanced NK cell infiltration into the tumor.[2]

-

Mechanism of Action: The enhanced infiltration of NK-92MI cells appears to be dependent on direct cell-to-cell contact, as suggested by trans-well chamber experiments.[2]

Table 1: Quantitative Effects of this compound on NK Cell Activity

| Parameter | Condition | Result | Reference |

| IFN-γ Secretion | NK-92MI + OVCAR3 (this compound treated) | Increased vs. untreated control | [2] |

| TNF-α Secretion | NK-92MI + OVCAR3 (this compound treated) | Increased vs. untreated control | [2] |

| Tumor Growth | OVCAR3 Xenograft + NK-92MI + this compound | Superior inhibition vs. single agents | [2] |

CAR T-Cell Therapy in Hepatocellular Carcinoma

This compound has demonstrated a remarkable ability to augment the efficacy of Chimeric Antigen Receptor (CAR) T-cell therapy in preclinical models of hepatocellular carcinoma (HCC).[3]

Key Findings:

-

Enhanced Proliferation and Persistence: this compound significantly improves the proliferation and persistence of CD8+ CAR T-cells within the tumor.[3]

-

Promotion of Memory T-Cell Phenotype: The inhibitor promotes the development of central memory CD8+ T cells (TCM), which are associated with more durable anti-tumor responses.[3]

-

Reduction of T-Cell Exhaustion: Treatment with this compound leads to a decrease in the expression of exhaustion markers on CD8+ CAR T-cells, including PD-1, LAG-3, and TIM-3.[3]

-

Mechanism of Action: The beneficial effects of this compound on CAR T-cells are mediated through the inhibition of the mTOR signaling pathway.[3]

Table 2: Quantitative Effects of this compound on CAR T-Cell Therapy in HCC Models

| Parameter | Treatment Group | Result | Reference |

| CD8+ CAR T-Cell Count in Tumor | CAR T + this compound | Increased vs. CAR T alone | [3] |

| Ki-67+ CD8+ CAR T-Cells in Tumor | CAR T + this compound | Increased frequency vs. CAR T alone | [3] |

| PD-1+LAG-3+TIM-3+ CD8+ CAR T-Cells | CAR T + this compound | Decreased frequency vs. CAR T alone | [3] |

| Central Memory CD8+ T-Cells (TCM) | CAR T + this compound | Increased frequency vs. CAR T alone | [3] |

| Tumor Growth Inhibition | CAR T + this compound | Significantly suppressed vs. CAR T alone | [3] |

Signaling Pathways Modulated by this compound in the TME

The immunomodulatory effects of this compound are underpinned by its influence on key intracellular signaling pathways.

Direct TOPK Inhibition and Downstream Effects

This compound directly inhibits the kinase activity of TOPK.[1] In cancer cells, this leads to a reduction in the phosphorylation of downstream targets such as ERK and RSK, which are involved in cell proliferation and survival.[1] This direct anti-proliferative effect can contribute to a less hostile TME.

Caption: Direct anti-tumor signaling of this compound.

mTOR Pathway Inhibition in T-Cells

A critical mechanism for the enhancement of CAR T-cell therapy by this compound is the inhibition of the mTOR pathway within T-cells.[3] This pathway is a key regulator of T-cell differentiation and metabolism. By inhibiting mTOR, this compound promotes the formation of long-lived memory T-cells over terminally differentiated effector cells.

Caption: this compound modulates T-cell fate via mTOR inhibition.

Experimental Protocols

In Vivo Xenograft Models

-

Cell Line: OVCAR3 human ovarian cancer cells.

-

Animal Model: Female BALB/c nude mice (4-6 weeks old).

-

Tumor Implantation: 5 x 10^6 OVCAR3 cells in 100 µL PBS subcutaneously injected into the right flank.

-

Treatment Groups:

-

Vehicle control (e.g., DMSO in saline).

-

This compound (dose and schedule to be specified, e.g., 10 mg/kg intraperitoneally, daily).

-

NK-92MI cells (e.g., 1 x 10^7 cells intravenously).

-

This compound + NK-92MI cells.

-

-

Monitoring: Tumor volume measured with calipers at specified intervals. Survival analysis.

-

Endpoint Analysis: Tumors excised for immunohistochemistry or flow cytometry to assess NK cell infiltration and other markers.

-

Cell Lines: Huh-7 and HepG2 human HCC cells.

-

Animal Model: NOD/SCID mice.

-

Tumor Implantation:

-

Subcutaneous: 5 x 10^6 Huh-7 or 2 x 10^6 HepG2 cells in the right flank.

-

Orthotopic: Surgical implantation into the liver.

-

-

Treatment Groups:

-

Vehicle control.

-

This compound (e.g., 1 mg/kg intraperitoneally, daily).

-

GPC3-CAR T-cells (e.g., 1 x 10^7 cells intravenously, single dose).

-

This compound + GPC3-CAR T-cells.

-

-

Monitoring: Tumor volume (subcutaneous) or bioluminescence imaging (orthotopic).

-

Endpoint Analysis: Tumors, spleens, and blood collected for flow cytometric analysis of CAR T-cell populations (CD8, Ki-67, PD-1, LAG-3, TIM-3, memory markers).

In Vitro Assays

-

Cells: NK-92MI cells and ovarian cancer cells (e.g., OVCAR3).

-

Procedure:

-

Plate ovarian cancer cells and treat with this compound or vehicle for a specified time (e.g., 24 hours).

-

Add NK-92MI cells at a specific effector-to-target ratio.

-

Co-culture for a defined period (e.g., 24-48 hours).

-

Collect supernatant and measure cytokine concentrations (IFN-γ, TNF-α) using ELISA or multiplex bead array.

-

-

Sample Preparation: Single-cell suspensions from tumors, spleens, or blood.

-

Staining:

-

Surface staining with fluorescently conjugated antibodies against markers such as CD3, CD8, CAR (specific marker), PD-1, LAG-3, TIM-3, CD45RA, CCR7.

-

For proliferation, intracellular staining for Ki-67 after fixation and permeabilization.

-

-

Analysis: Acquisition on a multi-color flow cytometer and analysis using appropriate software to quantify different T-cell subpopulations.

Caption: General experimental workflow for evaluating this compound.

Impact on Other TME Components (Inferred)

Direct experimental evidence for the effect of this compound on other components of the TME, such as cancer-associated fibroblasts (CAFs), the extracellular matrix (ECM), and tumor vasculature, is currently limited. However, based on the known roles of TOPK, some inferences can be made. TOPK signaling is implicated in pathways that can influence these components, such as TGF-β and TNF-α signaling, which are known to modulate CAF activation and ECM remodeling. Further research is warranted to directly investigate the effects of this compound on these crucial aspects of the TME.

Conclusion and Future Directions

This compound demonstrates a significant capacity to modulate the tumor microenvironment, transforming it into a more favorable landscape for anti-tumor immunity. Its ability to enhance the efficacy of NK cell and CAR T-cell therapies in preclinical models is particularly promising. The underlying mechanisms, including the inhibition of the mTOR pathway in T-cells, provide a strong rationale for its clinical development, especially in combination with immunotherapies.

Future research should focus on:

-

Elucidating the impact of this compound on a broader range of immune cells within the TME, including myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs).

-

Investigating the direct effects of this compound on CAFs, ECM deposition, and tumor vasculature.

-

Conducting clinical trials to evaluate the safety and efficacy of this compound in combination with cellular immunotherapies and immune checkpoint inhibitors in various cancer types.

The continued exploration of this compound's immunomodulatory properties will be crucial in realizing its full potential as a novel cancer therapeutic.

References

HI-Topk-032: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

HI-Topk-032 is a novel and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine-threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family, which is frequently overexpressed in various human cancers and is associated with tumor development, cell growth, apoptosis, and inflammation.[1][2][3] The aberrant expression of TOPK in cancerous tissues, with minimal presence in normal tissues, establishes it as a promising target for cancer therapy.[3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly targeting the kinase activity of TOPK.[3] By binding to the ATP-binding site of TOPK, it effectively blocks its downstream signaling functions.[4] The primary mechanisms through which this compound exerts its anti-cancer effects include:

-

Inhibition of Proliferation and Cell Growth: this compound suppresses both anchorage-dependent and -independent growth of cancer cells.[1][2] This is achieved through the downregulation of the ERK-RSK signaling pathway, which is crucial for cell proliferation.[1][2][5]

-

Induction of Apoptosis: The inhibitor promotes programmed cell death by increasing the abundance of the tumor suppressor protein p53.[1][2][5] This leads to the activation of downstream apoptotic markers, including cleaved caspase-7 and cleaved PARP.[1][2][5]

-

Enhancement of Anti-Tumor Immunity: In the context of hepatocellular carcinoma, this compound has been shown to augment the efficacy of CAR T-cell therapy.[6][7] It promotes the proliferation and persistence of CD8+ CAR T-cells and increases the frequency of central memory T cells (TCM) by inhibiting mTOR activation in these immune cells.[6][7]

-

Modulation of the Tumor Microenvironment: Recent studies suggest that this compound can enhance the infiltration of NK-92MI cells into ovarian tumors, indicating a role in modulating the immune microenvironment.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Effect of this compound | Concentration | Reference |

| TOPK | Strong suppression of kinase activity | Not specified | [1][2] |

| MEK1 | 40% inhibition of activity | 5 µmol/L | [1] |

| ERK1 | Little to no effect | Not specified | [1][2] |

| JNK1 | No effect | Not specified | [1] |

| p38 | No effect | Not specified | [1] |

Table 2: In Vitro Anti-Proliferative and Apoptotic Effects in Colon Cancer Cells (HCT-116)

| Assay | Effect of this compound | Concentration | Time Point | Reference |

| MTS Assay | Significant dose-dependent decrease in cell growth | 1, 2, 5 µM | 1, 2, or 3 days | [1][4] |

| Anchorage-Independent Growth | Strong dose-dependent suppression | Not specified | 3 weeks | [1] |

| DNA Fragmentation | Substantial increase | Not specified | 3 days | [1] |

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Colon Cancer (HCT-116) | Athymic nude mice | 1 or 10 mg/kg, 3 times a week for 25 days | >60% inhibition of tumor growth | [1] |

| Hepatocellular Carcinoma (Huh-7) | NOD/SCID mice | 1 mg/kg daily for 2 weeks (in combination with CAR T-cells) | Did not significantly inhibit tumor growth alone, but significantly enhanced CAR T-cell therapy | [6][7] |

| Ovarian Cancer (OVCAR3) | Xenograft model | Not specified | Superior therapeutic efficacy in combination with NK-92MI cells | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Kinase Assay

To assess the inhibitory effect of this compound on various kinases, an in vitro kinase assay is performed.

-

Reaction Setup: The reaction is carried out in a 40 µL reaction buffer containing the active kinase (e.g., TOPK, ERK1, JNK1, p38), its specific substrate (e.g., inactive RSK2 for ERK1, c-Jun for JNK1, ATF2 for p38), and 10 µCi of [γ-³²P]ATP.[4]

-

Inhibitor Addition: Various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) are added to the reaction mixture.[4]

-

Incubation: The reaction is incubated at room temperature for 30 minutes.[4]

-

Termination: The reaction is stopped by adding 10 µL of protein loading buffer.[4]

-

Analysis: The reaction mixture is separated by SDS-PAGE, and the incorporation of ³²P into the substrate is visualized and quantified to determine the extent of kinase inhibition.[4]

Cell Proliferation (MTS) Assay

To measure the effect of this compound on cancer cell growth, the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is utilized.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates.[1]

-

Treatment: Cells are treated with different concentrations of this compound (e.g., 1, 2, 5 µM).[4]

-

Incubation: The cells are incubated for specified periods (e.g., 1, 2, or 3 days) at 37°C in a 5% CO₂ incubator.[4]

-

MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution is added to each well, and the plate is incubated for 1 hour at 37°C.[4]

-

Data Acquisition: The absorbance is measured at 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

Colon Cancer Xenograft Model

To evaluate the in vivo anti-tumor activity of this compound, a xenograft mouse model is employed.

-

Cell Inoculation: HCT-116 colon cancer cells are suspended in serum-free medium and injected subcutaneously into the flank of athymic nude mice.[1][4]

-

Treatment: Once tumors are established, mice are treated with vehicle or this compound at specified doses (e.g., 1 or 10 mg/kg) via intraperitoneal injection, typically 3 times a week for a period of 25 days.[1][4]

-

Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (length × width × height × 0.52).[1]

-

Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 1 cm³), and tumors are extracted for further analysis (e.g., immunoblotting).[1]

CAR T-cell Therapy Enhancement in a Hepatocellular Carcinoma Xenograft Model

To investigate the synergistic effect of this compound with CAR T-cell therapy, a subcutaneous xenograft model is established.

-

Tumor Implantation: Human HCC cell lines (e.g., Huh-7 or HepG2) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[6]

-

Treatment Initiation: After approximately two weeks, when tumors are established, mice receive a single intravenous injection of CAR T-cells and/or daily intraperitoneal injections of this compound (e.g., 1 mg/kg).[6][7]

-

Monitoring: Tumor growth is monitored over the treatment period (e.g., 2 weeks).[6]

-

Analysis: At the end of the study, blood, spleen, and tumor tissues are collected to analyze the proliferation, persistence, and memory phenotype of CAR T-cells by flow cytometry.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of crucial experiments.

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow for the in vitro kinase assay.

Caption: Workflow for the in vivo xenograft model.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential as a specific inhibitor of TOPK in preclinical models of various cancers, including colon, hepatocellular, and ovarian cancer. Its multifaceted mechanism of action, encompassing direct anti-proliferative and pro-apoptotic effects, as well as the enhancement of anti-tumor immunity, positions it as a promising candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with other standard-of-care and emerging therapies. Clinical trials are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Kinase inhibitor this compound enhances cell-based IL-2 therapy | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for HI-Topk-032 in CAR T-Cell Therapy Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a groundbreaking immunotherapeutic approach for various malignancies. However, its efficacy, particularly against solid tumors, can be hampered by factors such as limited CAR T-cell persistence and the immunosuppressive tumor microenvironment.[1][2][3][4] The small molecule HI-Topk-032, a specific inhibitor of T-LAK cell–originated protein kinase (TOPK), has been identified as a potent enhancer of CAR T-cell therapy.[1][2][3] These application notes provide detailed protocols for utilizing this compound to augment the anti-tumor activity of CAR T-cells, focusing on its role in promoting a memory phenotype and improving persistence.

Mechanism of Action

This compound enhances CAR T-cell efficacy primarily by promoting their differentiation into central memory T cells (Tcm).[1][3] This is achieved through the inhibition of the mTOR signaling pathway.[1][3][4] The resulting Tcm phenotype is associated with increased proliferation, longer persistence, and reduced expression of exhaustion markers, leading to a more robust and sustained anti-tumor response.[1][3]

Data Summary

The following tables summarize the key quantitative findings from studies evaluating the effect of this compound on CAR T-cell function.

Table 1: In Vivo Efficacy of this compound in Combination with GPC3-CAR T-Cells in a Subcutaneous Huh7 Tumor Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Change in Tumor Volume from Baseline |

| Vehicle Control | ~1200 | Increase |

| This compound (1 mg/kg daily) | ~1000 | Increase |

| GPC3-CAR T-Cells (1x10⁷ cells) | ~400 | Decrease |

| GPC3-CAR T-Cells + this compound | ~100 | Significant Decrease |

Data adapted from studies on hepatocellular carcinoma models.[1][2]

Table 2: Effect of this compound on CAR T-Cell Phenotype in Tumor-Bearing Mice

| Phenotypic Marker | CAR T-Cell Population | Treatment Group | Percentage of Positive Cells |

| CD8+ Tcm | Splenocytes | CAR T-Cells | ~15% |

| CAR T-Cells + this compound | ~30% | ||

| Ki-67+ in CD8+ CAR T-Cells | Tumor | CAR T-Cells | ~20% |

| CAR T-Cells + this compound | ~40% | ||

| PD-1+LAG-3+TIM-3+ in CD8+ CAR T-Cells | Tumor | CAR T-Cells | ~30% |

| CAR T-Cells + this compound | ~15% |

This table represents a summary of flow cytometry data from in vivo studies.[1][3][4]

Experimental Protocols

In Vitro Treatment of CAR T-Cells with this compound

This protocol describes the treatment of CAR T-cells with this compound to promote a memory phenotype.

Materials:

-

Cryopreserved CAR T-cells

-

Complete T-cell medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and IL-2)

-

This compound (stock solution in DMSO)

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved CAR T-cells according to standard laboratory procedures.

-

Resuspend the cells in complete T-cell medium at a density of 1 x 10⁶ cells/mL.

-

Add this compound to the cell culture at the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubate the cells for 48-72 hours at 37°C and 5% CO2.

-

After incubation, harvest the cells for downstream analysis, such as flow cytometry for memory markers (e.g., CD45RO, CCR7, CD62L) and exhaustion markers (e.g., PD-1, TIM-3, LAG-3).

In Vivo Administration of this compound in Xenograft Mouse Models

This protocol outlines the combined administration of this compound and CAR T-cells in a subcutaneous tumor model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Tumor cells (e.g., Huh7, HepG2)

-

CAR T-cells

-

This compound

-

Vehicle solution (e.g., saline, PBS)

-

Syringes and needles for injection

Procedure:

-

Subcutaneously implant tumor cells (e.g., 5 x 10⁶ Huh7 cells) into the flank of immunodeficient mice.[1]

-

Allow the tumors to establish and reach a palpable size (e.g., ~100 mm³).

-

Randomly assign mice to treatment groups: Vehicle, this compound alone, CAR T-cells alone, and CAR T-cells + this compound.

-

Administer this compound intraperitoneally at a dose of 1 mg/kg daily.[1][2]

-

Inject a single dose of CAR T-cells (e.g., 1 x 10⁷ cells) intravenously.[1][2]

-

Monitor tumor growth by caliper measurements every 2-3 days.[2]

-

At the end of the study, collect tumors, spleens, and peripheral blood for analysis of CAR T-cell persistence, phenotype, and anti-tumor activity.

Visualizations

Signaling Pathway

References

Application Notes and Protocols for Preparing HI-Topk-032 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

HI-Topk-032 is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3][4][5][6] TOPK is a serine-threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and inflammation, and is often overexpressed in various cancers.[5][7][8] this compound has been shown to suppress the growth of cancer cells by inhibiting TOPK activity, leading to reduced phosphorylation of downstream targets like ERK and RSK, and inducing apoptosis through pathways involving p53, caspase-7, and PARP.[1][2][5] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro research applications.

Physicochemical Properties and Solubility

This compound is a hydrophobic compound that is practically insoluble in water and ethanol.[9] It is supplied as a pink to red or rust-colored solid.[1][3] For laboratory use, DMSO is the recommended solvent for preparing stock solutions.[1][2][3][9][10] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 369.40 g/mol | [1][2] |

| Molecular Formula | C20H11N5OS | [1][2] |

| CAS Number | 487020-03-1 | [1][2] |

| Appearance | Pink to red solid | [1] |

| Purity | ≥95% - ≥98% (HPLC) | [3][10] |

| Solubility in DMSO | 2.5 mg/mL - 4 mg/mL | [1][2][3][9] |

| Storage (Solid) | -20°C for up to 3 years | [1][2] |

| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[6]

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.694 mg of this compound (Molecular Weight = 369.4 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly to dissolve the compound. Gentle warming (up to 60°C) or sonication may be necessary to achieve complete dissolution.[1][10] Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2]

2. Cell-Based Assay Protocol using this compound

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

-

Cultured cells (e.g., HCT-116 colon cancer cells)

-

Complete cell culture medium

-

This compound DMSO stock solution (e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

-

Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 2, 5 µM).[1] Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Treatment: Remove the old medium from the cells and wash with PBS if necessary. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for protein expression (e.g., p-ERK, p-RSK, p53, cleaved caspase-7), or flow cytometry for apoptosis analysis.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. TOPK/PBK Inhibitor, this compound A cell-permeable, selective, ATP competitive, reversible inhibitor of T-LAK-cell-originated protein kinase (IC50 = 2 µM). | 487020-03-1 [sigmaaldrich.com]

- 4. This compound |CAS:487020-03-1 Probechem Biochemicals [probechem.com]

- 5. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|487020-03-1|COA [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: In Vitro Kinase Assay for TOPK Inhibition by HI-Topk-032

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, mitosis, and apoptosis.[1][2] Its overexpression has been implicated in the development and progression of numerous cancers, making it a promising therapeutic target.[1][3] HI-TOPK-032 is a novel and specific inhibitor of TOPK that has demonstrated potent anti-cancer activity in both in vitro and in vivo studies.[3][4] This document provides detailed protocols for an in vitro kinase assay to evaluate the inhibitory effect of this compound on TOPK activity, along with relevant signaling pathway information and data presentation.

TOPK Signaling Pathway

TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and is involved in activating downstream signaling pathways, such as the ERK1/2 pathway, which are critical for cell proliferation and survival.[2][5] TOPK can be activated by various upstream signals and in turn phosphorylates downstream targets, including p38, JNK, and ERK.[5] Inhibition of TOPK by compounds like this compound can disrupt these signaling cascades, leading to reduced cancer cell growth and apoptosis.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] Novel TOPK inhibitor this compound effectively suppresses colon cancer growth. | Semantic Scholar [semanticscholar.org]

- 4. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing HI-Topk-032 concentration to avoid off-target effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of HI-Topk-032, a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). Our goal is to help you mitigate off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of TOPK. By binding to the ATP-binding site of TOPK, it suppresses its kinase activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, including the ERK-RSK signaling pathway. Ultimately, this can induce apoptosis in cancer cells through the regulation of p53, cleaved caspase-7, and cleaved PARP.

Q2: What are the known off-target effects of this compound?

A2: While this compound is a specific inhibitor of TOPK, a potential off-target effect has been identified. At a concentration of 5 µM, this compound has been shown to inhibit MEK1 activity by approximately 40%. However, it demonstrates little to no inhibitory activity against other kinases such as ERK1, c-jun-NH2-kinase 1 (JNK1), or p38 kinase.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is cell-line dependent. For initial experiments in colon cancer cell lines such as HCT-116, a concentration range of 1-5 µM has been shown to be effective. For Group 3 medulloblastoma cell lines (D341, D425, HDMB03), IC50 values are in the range of 750 nM to 2 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound has a solubility of 4 mg/mL in DMSO. For long-term storage, the powder form should be kept at -20°C for up to 3 years. In solvent (DMSO), it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High cell toxicity or unexpected cell death | Concentration of this compound is too high, leading to off-target effects or general toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 - 5 µM) and assess cell viability using an MTS or MTT assay. |

| Inconsistent or no inhibition of TOPK activity | 1. Inadequate concentration of this compound. 2. Degradation of the compound. 3. Issues with the experimental assay. | 1. Increase the concentration of this compound based on your dose-response data. 2. Ensure proper storage of the compound and use a fresh stock solution. 3. Verify the integrity of your assay by including positive and negative controls. Assess the phosphorylation status of direct TOPK downstream targets like p-ERK and p-RSK via Western blot. |

| Results suggest MEK1 inhibition | The concentration of this compound is at or above 5 µM. | Reduce the concentration of this compound to a range where it is selective for TOPK. If your experiment requires higher concentrations, consider using a structurally different MEK inhibitor as a control to distinguish between TOPK and MEK1-mediated effects. |

| Poor solubility of this compound in aqueous media | This compound is hydrophobic. | Prepare a concentrated stock solution in fresh, moisture-free DMSO (e.g., 4 mg/mL). For cell culture experiments, ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent-induced toxicity. |

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Off-Target Kinase | Concentration | Percent Inhibition | Reference |

| TOPK | - | Not specified | Strong suppression | |

| - | MEK1 | 5 µM | 40% | |

| - | ERK1 | Up to 5 µM | Little effect | |

| - | JNK1 | Up to 5 µM | Little effect | |

| - | p38 | Up to 5 µM | Little effect |

Table 2: Experimentally Determined Effective Concentrations of this compound

| Cell Line | Assay | Effective Concentration | Outcome | Reference |

| HCT-116 (Colon Cancer) | Cell Viability | 1, 2, 5 µM | Dose-dependent inhibition of cell growth | |

| D341, D425, HDMB03 (Group 3 Medulloblastoma) | Cell Viability (IC50) | ~750 nM - 2 µM | Decreased cell viability | |

| Glioma Initiating Cells | Cell Viability | 5 µM | Significant decrease in viability | |

| Human Keratinocytes (HaCaT, NHEK) | Cell Viability | Up to 10 µM | 100% cell viability |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from commercially available MTS assay kits.

Materials:

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-ERK and Phospho-RSK

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-RSK, anti-total-RSK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with the desired concentrations of this compound for the appropriate time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature

how to address HI-Topk-032 precipitation in aqueous solutions

Welcome to the technical support center for HI-Topk-032. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on addressing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule and is almost insoluble in water and ethanol[1]. Precipitation is expected when it is introduced into a purely aqueous environment without the proper use of co-solvents or surfactants.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a primary stock solution of this compound is dimethyl sulfoxide (DMSO)[1][2]. It has a solubility of approximately 4 mg/mL in fresh, anhydrous DMSO[1][2]. Note that moisture-absorbing DMSO can reduce solubility[2].

Q3: Can I use other organic solvents like ethanol or methanol to dissolve this compound?

A3: this compound is almost insoluble in ethanol[1][2]. While methanol has been used in combination with other solvents for analytical purposes, it is not recommended as a primary solvent for creating stock solutions for biological assays due to the high risk of precipitation upon aqueous dilution[1].

Q4: I've dissolved this compound in DMSO, but it still precipitates when I dilute it in my aqueous experimental solution. What can I do?

A4: Direct dilution of a concentrated DMSO stock into an aqueous solution can still lead to precipitation. This is a common issue with hydrophobic compounds. To avoid this, it is crucial to use intermediate solubilizing agents or a specific formulation protocol. Please refer to the Troubleshooting Guide below for detailed protocols.

Q5: What is the known mechanism of action for this compound?

A5: this compound is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK)[2][3][4]. By inhibiting TOPK, it reduces the phosphorylation of downstream targets like ERK and RSK, and can induce apoptosis through the regulation of p53, cleaved caspase-7, and cleaved PARP[2][3][4].

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solutions During Experiments

This guide provides step-by-step protocols to prevent the precipitation of this compound in your aqueous experimental setups.

Method 1: In Vitro Formulation using Co-solvents and Surfactants

This protocol is adapted from a formulation used for in vivo studies and is suitable for many in vitro cell-based assays.

Experimental Protocol:

-

Prepare a 2 mg/mL this compound stock solution in fresh, anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution[1].

-

In a separate sterile tube, add 400 µL of PEG300.

-

To the PEG300, add 50 µL of your 2 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture. Again, mix until the solution is clear.

-

Add 500 µL of sterile double-distilled water (ddH₂O) to bring the total volume to 1 mL. Mix thoroughly.

-

This will result in a 0.1 mg/mL (100 µg/mL) working solution of this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O[2].

-

This working solution should be prepared fresh immediately before use for optimal results. [2]

-

Further dilutions can be made from this working solution into your cell culture medium or assay buffer. The presence of PEG300 and Tween 80 will help maintain solubility.

Important Consideration: Always run a vehicle control in your experiments (i.e., the same concentration of DMSO, PEG300, and Tween 80 without this compound) to account for any effects of the solvents on your experimental system.

Method 2: Formulation for In Vitro Permeation Assays

This protocol is suitable for experiments such as in vitro diffusion cell studies.

Experimental Protocol:

-

Dissolve 1 mg of this compound in 0.4 mL of DMSO. Use sonication for approximately 10 minutes to ensure complete dissolution[1].

-

Add 0.6 mL of propylene glycol to the DMSO solution. Mix thoroughly.

-

This creates a 1 mg/mL working solution in a 40% DMSO and 60% propylene glycol vehicle.

-

This solution can then be added to the donor compartment of a diffusion cell system. The receptor medium in such experiments can also be supplemented with a solubilizer like 5% w/v Tween® 80 to maintain sink conditions[1].

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][2] |

| Ethanol | Insoluble | [1][2] |

| DMSO | ~4 mg/mL | [1][2] |

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for preparing this compound working solution.

References

Technical Support Center: HI-Topk-032 In Vivo Applications

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stability and efficacy of HI-Topk-032 for in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.

Question: My this compound formulation appears cloudy or has visible precipitate. What should I do?

Answer: This is likely due to the poor aqueous solubility of this compound. The compound is hydrophobic and practically insoluble in water and ethanol. To resolve this, ensure you are using an appropriate solvent system and preparation method.

-

Recommended Formulation: A common and effective formulation involves a multi-component solvent system. For example, a mixture of DMSO, PEG300, Tween 80, and saline or a corn oil-based formulation can be used to improve solubility.

-

Preparation Protocol: Follow a sequential mixing process. First, dissolve this compound in DMSO. Then, add co-solvents like PEG300 and Tween 80, ensuring the solution is clear at each step before adding the aqueous component or oil.

-

Sonication: Gentle sonication can aid in the dissolution of the compound.

-

Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use to minimize the risk of precipitation over time.

Question: I'm observing inconsistent results between experimental animals. What could be the cause?

Answer: Inconsistent results can stem from several factors related to formulation stability and administration.

-

Formulation Inhomogeneity: Ensure the final formulation is a homogenous solution or a stable suspension. If the drug is not evenly distributed, different animals may receive varying doses. Vortex or mix the solution thoroughly before each injection.

-

Route of Administration: The route of administration can significantly impact bioavailability. Intraperitoneal (i.p.) or intravenous (i.v.) injections may lead to different pharmacokinetic profiles. Ensure the chosen route is consistent and appropriate for your experimental model.

-

Metabolic Variability: Animal-to-animal metabolic differences can influence drug efficacy. While this is an inherent biological factor, using a consistent and stable formulation can help minimize this variability.

-

Timing of Administration: Administer the compound at the same time each day to account for any circadian variations in metabolism.

Question: How can I assess the stability of my this compound formulation?

Answer: Assessing formulation stability is crucial for reliable in vivo studies.

-

Visual Inspection: Regularly check for any signs of precipitation or phase separation in your stock solutions and final formulations.

-

Analytical Methods: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in the formulation over time. This can help establish a window of time during which the formulation is stable.

-

In Vitro Potency: You can perform an in vitro assay (e.g., a kinase assay or a cell-based assay) with your prepared formulation to confirm that the compound retains its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). By inhibiting TOPK, it disrupts downstream signaling pathways, including the ERK-RSK pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells. It has also been shown to regulate the abundance of p53, cleaved caspase-7, and cleaved PARP.

Q2: What are the key physicochemical properties of this compound relevant to in vivo studies?

A2: The most critical property is its hydrophobicity, leading to poor solubility in aqueous solutions. It is practically insoluble in water and ethanol but has a reported solubility of 2.5-4 mg/mL in DMSO. This necessitates the use of specialized formulations for in vivo delivery. Physicochemical characterization has confirmed the amorphous nature of the drug in its solid form.

Q3: What are some recommended formulations for in vivo administration of this compound?

A3: Due to its poor water solubility, this compound requires a non-aqueous or co-solvent formulation for in vivo use. Two commonly cited formulations are:

-

PEG-based formulation: A mixture of DMSO, PEG300, Tween 80, and a physiological solution (e.g., ddH2O or saline).

-

Oil-based formulation: A suspension in corn oil, prepared from a DMSO stock.

It is crucial to prepare these formulations fresh and ensure complete dissolution or uniform suspension before administration.

Q4: What is the recommended storage condition for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent (e.g., DMSO), it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 369.40 g/mol | |

| Appearance | Solid (Pink to red) | |

| Solubility in DMSO | 2.5 - 4 mg/mL | |

| Solubility in Water | Practically insoluble | |

| Solubility in Ethanol | Practically insoluble | |

| Solid State Form | Amorphous |

Table 2: Example In Vivo Formulation Protocols

| Formulation Component | Example 1: PEG-based Formulation | Example 2: Oil-based Formulation | Reference |

| Stock Solution | 2 mg/mL this compound in DMSO | 2 mg/mL this compound in DMSO | |

| Vehicle Components | PEG300, Tween 80, ddH2O | Corn oil | |

| Final Concentration (Example) | 0.1 mg/mL | 0.1 mg/mL | |

| Preparation Steps | 1. Add 50 µL of stock to 400 µL of PEG300 and mix. 2. Add 50 µL of Tween 80 and mix. 3. Add 500 µL of ddH2O to reach 1 mL final volume. | 1. Add 50 µL of stock to 950 µL of corn oil and mix. | |

| Important Note | Use immediately for optimal results. | Use immediately for optimal results. |

Visualizations

Caption: Signaling pathway inhibited by this compound.

Technical Support Center: HI-Topk-032 Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TOPK inhibitor, HI-Topk-032, in animal models. Our goal is to help you minimize potential toxicity and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected toxicity of this compound in mouse models?

A1: Based on preclinical studies, this compound is generally well-tolerated in mice at therapeutic doses. Studies using doses ranging from 1 to 10 mg/kg administered intraperitoneally three times a week for up to 25 days in athymic nude mice reported no overt signs of toxicity or significant body weight loss. Another study in C57BL/6 mice using 20 mg/kg every two days for three weeks also demonstrated a favorable safety profile.

Q2: What are the clinical signs of toxicity I should monitor for?

A2: While specific toxicities for this compound have not been widely reported, it is good laboratory practice to monitor for general signs of adverse effects in animals treated with any kinase inhibitor. These may include:

-

General Health: Changes in posture or grooming, lethargy, rough coat.

-

Gastrointestinal: Diarrhea, loss of appetite.

-

Skin: Rash or dermatitis.

-

Body Weight: Consistent and significant weight loss.

Q3: What specific parameters should be monitored in a toxicology assessment?

A3: A comprehensive safety assessment of this compound in C57BL/6 mice at a dose of 20 mg/kg administered every two days for three weeks showed no significant changes in the following parameters:

-

Hematology: Red blood cells (RBCs), white blood cells (WBCs), platelets, lymphocytes, monocytes, and granulocytes.

-

Serum Chemistry: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function.

-

Organ Weights: Heart, liver, spleen, lung, and kidney.

-

Cardiovascular: Heart rate and blood pressure.

-

Gross Anatomy: Colon length.

For a detailed toxicology study, we recommend monitoring these parameters.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpected Animal Morbidity or Severe Clinical Signs | - Incorrect dosage or formulation- Animal model sensitivity- Off-target effects | - Immediately euthanize moribund animals.- Verify dose calculations and formulation preparation.- Consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.- Review literature for known sensitivities of your chosen animal strain to kinase inhibitors. |

| Significant Body Weight Loss (>15%) | - Drug-related anorexia- Systemic toxicity | - Provide nutritional support (e.g., palatable, high-calorie food).- Consider reducing the dose or frequency of administration.- Monitor for other signs of toxicity. |

| Skin Rash or Dermatitis | - On-target or off-target effect of the kinase inhibitor | - Document the location, severity, and progression of the rash.- Consult with a veterinarian for potential supportive care.- Consider dose reduction. |

| Abnormal Hematology or Serum Chemistry | - Potential hematopoietic or organ toxicity | - If significant changes are observed (e.g., elevated liver enzymes, cytopenias), consider reducing the dose or discontinuing treatment.- Correlate with histopathological analysis of relevant organs at the end of the study. |

Data Summary

In Vivo Safety and Tolerability of this compound in Mice

| Animal Model | Dose and Regimen | Duration | Observed Toxicity | Reference |

| Athymic Nude Mice | 1 mg/kg and 10 mg/kg (i.p.), 3 times/week | 25 days | No overt signs of toxicity, no significant body weight loss. | |

| C57BL/6 Mice | 20 mg/kg (i.p.), every 2 days | 3 weeks | No significant changes in body weight, organ weights, complete blood count, AST/ALT levels, heart rate, or blood pressure. |

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is sparingly soluble in aqueous solutions. A common method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (DMSO). For in vivo administration, the DMSO stock solution is typically diluted in a vehicle.

Example Formulation Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

For a final dosing solution, a vehicle consisting of PEG300, Tween-80, and saline can be used.

Validation & Comparative

Decoding Specificity: A Comparative Analysis of HI-Topk-032 for TOPK Inhibition

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, T-LAK cell-originated protein kinase (TOPK) has emerged as a promising target due to its pivotal role in tumorigenesis. This guide offers a comprehensive comparison of the TOPK inhibitor HI-Topk-032 with other notable alternatives, focusing on specificity and providing supporting experimental data for researchers, scientists, and drug development professionals.

This compound is a potent and specific inhibitor of TOPK, a serine/threonine kinase implicated in various cancers. While it effectively suppresses TOPK activity, understanding its specificity is crucial for predicting potential off-target effects and ensuring therapeutic efficacy. This guide delves into the comparative specificity of this compound, alongside alternative TOPK inhibitors OTS964 and OTS514, supported by available experimental data.

Comparative Specificity of TOPK Inhibitors

The following table summarizes the known inhibitory activities of this compound and its alternatives against TOPK and other kinases. It is important to note that a direct head-to-head comprehensive kinome scan under identical experimental conditions for all three inhibitors is not publicly available. The data presented here is compiled from various studies.

| Inhibitor | Target Kinase | IC50/K_d_ (nM) | Off-Target Kinases | IC50/K_d_ (nM) / % Inhibition | Reference(s) |

| This compound | TOPK | Not explicitly quantified in sources | MEK1 | 40% inhibition at 5,000 nM | |

| ERK1, JNK1, p38 | Little to no effect | ||||

| OTS964 | TOPK | 28 | CDK11 | 40 (K_d_) | |

| TYK2 | 207 | ||||

| PRK1 | 508 | ||||

| CDK9 | 538 | ||||

| OTS514 | TOPK | 2.6 | Not explicitly quantified in sources | Growth inhibition in various cancer cell lines (IC50: 3.0 - 46 nM) |

A Comparative Guide to TOPK Inhibitors: HI-Topk-032 vs. OTS514

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a compelling therapeutic target in oncology. As a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family, TOPK is intricately involved in critical cellular processes such as tumor development, cell growth, apoptosis, and inflammation.[1][2] Its expression is significantly elevated in a wide array of human cancers, including colon, breast, and lung cancer, while remaining minimal in normal adult tissues, making it an attractive candidate for targeted cancer therapy.[1][3] This guide provides an objective comparison of two prominent TOPK inhibitors, HI-Topk-032 and OTS514, based on available preclinical experimental data.

Data Presentation

The following tables summarize the quantitative performance data of this compound and OTS514 to facilitate a direct comparison of their biochemical and cellular activities, as well as their in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target | IC50 | Assay Conditions |

| This compound | TOPK | Potent Inhibition (Specific IC50 not published) | In vitro kinase assay using [γ-³²P]ATP.[1] |

| OTS514 | TOPK | 2.6 nM | Cell-free kinase assay.[4] |

Table 2: In Vitro Cellular Activity

| Inhibitor | Cell Line(s) | Assay Type | IC50 / Observed Effect |

| This compound | HCT-116 (Colon Cancer) | MTS Assay | Dose-dependent inhibition of cell growth.[1] |